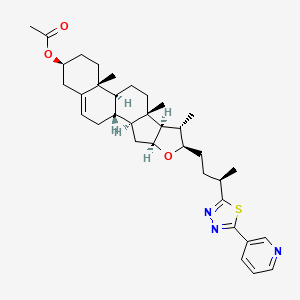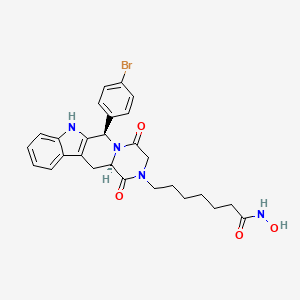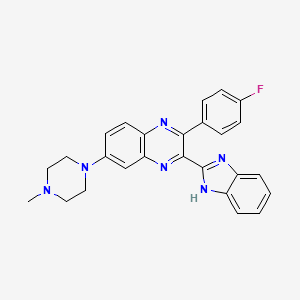
Antitumor agent-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Antitumor agent-64 involves the modification of diosgenin. . The synthetic route typically involves multiple steps, including the formation of intermediate compounds, followed by cyclization reactions to introduce the desired heterocyclic moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Antitumor agent-64 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diosgenin backbone, potentially enhancing its cytotoxic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule to create derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-64 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diosgenin derivatives.
Biology: Researchers use it to investigate the mechanisms of apoptosis and mitochondrial dysfunction in cancer cells.
Medicine: Its potent cytotoxic activity makes it a candidate for developing new anticancer drugs.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of anticancer agents.
Wirkmechanismus
Antitumor agent-64 exerts its effects primarily through the mitochondria-related pathway. It induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases . This pathway involves several molecular targets, including Bcl-2 family proteins, which regulate mitochondrial membrane permeability and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-64 is unique due to its specific structure and mechanism of action. Similar compounds include other diosgenin derivatives and platinum-based drugs. For example:
Diosgenin derivatives: These compounds share a similar backbone but may have different functional groups or heterocyclic moieties, affecting their cytotoxic activity.
Platinum-based drugs: These compounds, such as cisplatin and carboplatin, also induce apoptosis in cancer cells but through different mechanisms, primarily involving DNA crosslinking and inhibition of DNA replication
This compound stands out due to its mitochondria-targeted mechanism, which offers a different approach to inducing apoptosis compared to DNA-targeting agents.
Eigenschaften
Molekularformel |
C35H47N3O3S |
|---|---|
Molekulargewicht |
589.8 g/mol |
IUPAC-Name |
[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1 |
InChI-Schlüssel |
ATDRJDQYAIVSFM-MRDOFMNJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7 |
Kanonische SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)


![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
